molecular formula C20H20N4O6 B2550082 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 874805-59-1

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2550082
CAS No.: 874805-59-1
M. Wt: 412.402
InChI Key: YFVNXWHMTUETQC-UHFFFAOYSA-N
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Description

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H20N4O6 and its molecular weight is 412.402. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed N-Arylation of Oxazolidinones

A study demonstrated that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) facilitates the copper-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process is notable for its excellent chemoselectivity between aryl iodides and bromides and its tolerance of a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Antibacterial Activity Against Gram-negative Organisms

Another study focused on the synthesis of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents to expand their activity spectrum to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. The study identified analogues with significant in vitro and in vivo antibacterial activity, highlighting the potential for novel treatments against these pathogens (Genin et al., 2000).

Solubility-driven Structural Modification

Research on the solubility-driven structural modification of benzoxazinyl-oxazolidinones led to the development of analogues with high antibacterial activity against Gram-positive pathogens and low hERG inhibition. This study underscores the importance of solubility and pharmacokinetics in the design of new antibacterial compounds (Guo et al., 2013).

Role in Compulsive Food Consumption

A study investigating the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats found that antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Mechanism of Action

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c25-18(22-10-13-2-1-5-21-9-13)19(26)23-11-17-24(6-7-28-17)20(27)14-3-4-15-16(8-14)30-12-29-15/h1-5,8-9,17H,6-7,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVNXWHMTUETQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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